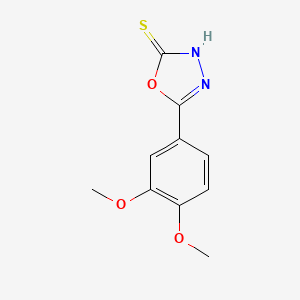

5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol

描述

属性

IUPAC Name |

5-(3,4-dimethoxyphenyl)-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3S/c1-13-7-4-3-6(5-8(7)14-2)9-11-12-10(16)15-9/h3-5H,1-2H3,(H,12,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYWWVVSCYDBFCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NNC(=S)O2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,4-dimethoxybenzohydrazide with carbon disulfide in the presence of a base, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

化学反应分析

S-Alkylation Reactions

The thiol group undergoes nucleophilic substitution with alkyl halides or electrophiles to form S-substituted derivatives.

Reaction with Ethyl Chloroacetate

-

Reagents : Ethyl chloroacetate, DMF, NaH/LiH

-

Product : Ethyl 2-((5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetate .

Reaction with Aromatic Halides

-

Example : Reaction with 4-fluorobenzyl bromide

-

Product : 5-(3,4-Dimethoxyphenyl)-2-((4-fluorobenzyl)thio)-1,3,4-oxadiazole .

-

Biological Activity : Derivatives show antimicrobial activity against M. tuberculosis (MIC = 0.03 µM) .

Mannich Reaction

The thiol group participates in Mannich reactions with formaldehyde and secondary amines.

Reaction Conditions

-

Reagents : Formaldehyde (37% solution), substituted piperidines

-

Solvent : Ethanol

-

Product : 5-(3,4-Dimethoxyphenyl)-3-[(piperidinylmethyl)]-1,3,4-oxadiazole-2(3H)-thione .

Applications : Mannich bases exhibit enhanced solubility and bioactivity, particularly as antioxidants (IC₅₀ = 4.95–5.11 µM) .

Formation of Schiff Bases

The hydrazide intermediate (precursor to the oxadiazole-thiol) reacts with aromatic aldehydes to form Schiff bases.

Reaction Conditions

-

Substrate : 2-((5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetohydrazide

-

Reagents : 4-Chlorobenzaldehyde

-

Solvent : Absolute ethanol

-

Product : (E)-2-((5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N'-(4-chlorobenzylidene)acetohydrazide .

Antioxidant and Biological Activity

Derivatives of 5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol show significant bioactivity:

| Derivative | Activity | IC₅₀/EC₅₀ | Reference |

|---|---|---|---|

| Schiff Base (10) | DPPH radical scavenging | 4.56 µM | |

| S-Alkylated (35) | Antibacterial (P. aeruginosa) | 0.03 µM | |

| Mannich Base (M05) | Antioxidant (DPPH) | 5.09 µM |

Structural Characterization

Key spectral data for the compound:

Comparative Reaction Yields

| Reaction Type | Substrate | Yield (%) | Conditions |

|---|---|---|---|

| Synthesis | Acylhydrazide + CS₂/KOH | 88 | Reflux, 6–8 h |

| S-Alkylation | Ethyl chloroacetate | 87 | RT, 3 h |

| Mannich Reaction | Formaldehyde + piperidine | 80 | Reflux, 5 h |

科学研究应用

Antioxidant Properties

Research has demonstrated that compounds bearing the oxadiazole ring, including 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol, exhibit significant antioxidant activities. A study synthesized various derivatives and tested their ability to inhibit free radicals. Compounds derived from this structure showed promising results against DPPH radicals, indicating their potential therapeutic applications in diseases associated with oxidative stress .

Antimicrobial Activity

The antimicrobial properties of 1,3,4-oxadiazole derivatives have been extensively studied. This compound has shown effectiveness against a range of bacteria and fungi. For instance:

- Antibacterial Activity : It exhibited strong inhibitory effects against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics .

- Antifungal Activity : The compound also demonstrated antifungal properties superior to conventional antifungal agents against strains such as Aspergillus fumigatus .

Anticancer Potential

The anticancer activity of this compound has been evaluated through various studies. The synthesis of novel derivatives has led to compounds that show moderate to severe cytotoxicity against different cancer cell lines. Notably:

- Cell Lines Tested : Studies have included evaluations against HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer) cell lines .

- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of cell proliferation .

Synthesis and Characterization

A significant body of work has focused on the synthesis of derivatives from this compound. Various synthetic routes have been explored to enhance its biological activity:

- Formation of Schiff Bases : The reaction of the thiol with different aldehydes has produced Schiff bases that possess enhanced biological activities .

- Mannich Reaction : Derivatives created through Mannich reactions have shown improved antimicrobial and anticancer properties compared to their parent compounds .

Table of Biological Activities

作用机制

The mechanism of action of 5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol involves its interaction with biological targets. The thiol group can form covalent bonds with proteins, potentially inhibiting their function. The oxadiazole ring can interact with DNA, leading to potential anticancer effects. The exact molecular targets and pathways are still under investigation .

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

The biological and physicochemical properties of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol can be contextualized by comparing it with analogs bearing different substituents on the aryl ring or oxadiazole core. Below is a detailed comparison based on synthesis, activity, and structure-activity relationships (SAR).

Physicochemical and Pharmacokinetic Properties

- LogP and Solubility : The 3,4-dimethoxy groups increase hydrophobicity (higher LogP) compared to polar analogs like 4-(5-mercapto-oxadiazol-2-yl)benzonitrile (CAS 108413-56-5) . This may enhance membrane permeability but reduce aqueous solubility.

Structure-Activity Relationships (SAR)

- Thiol Group Essential : The -SH group is critical for activities like C4H inhibition; its replacement with methylthio or alkylated derivatives abolishes activity .

- Electron Effects : Electron-withdrawing groups (e.g., 3-F, 4-CF₃) enhance enzyme inhibition (e.g., C4H), while electron-donating groups (e.g., 3,4-dimethoxy) may favor antioxidant or ACE inhibitory roles .

- Steric Considerations : Bulky substituents (e.g., 4-tert-butyl) reduce cytotoxicity but may limit target binding .

生物活性

5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol is a compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, structure-activity relationships (SAR), and potential applications in medicine.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of appropriate hydrazones or thioketones with acid chlorides or isocyanates. The oxadiazole ring system is pivotal for the biological activity of these compounds. The presence of the dimethoxyphenyl group enhances solubility and may influence the compound's interaction with biological targets.

Antimicrobial Activity

- Antibacterial Properties : Several studies have demonstrated that oxadiazole derivatives exhibit significant antibacterial activity against various strains of bacteria. For instance, compounds derived from 1,3,4-oxadiazole scaffolds have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .

- Antifungal Activity : The compound also displays antifungal properties against strains like Candida albicans, indicating its potential as an antifungal agent .

Cytotoxicity and Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. A notable study reported that derivatives of oxadiazoles showed potent anticancer activities with IC50 values ranging from 10 nM to 1.51 μM against different cancer types . The mechanism of action is often associated with the inhibition of key signaling pathways such as the epidermal growth factor receptor (EGFR) pathway .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound reveals that modifications to the substituents on the oxadiazole ring significantly affect its biological activity. For example:

- Aromatic Substituents : Bulky aryl groups at the second position of the oxadiazole ring enhance cytotoxicity .

- Thiol Group : The presence of a thiol group at position 2 is crucial for antimicrobial and anticancer activity .

Case Study 1: Anticancer Activity

In a study examining the anticancer properties of various oxadiazoles, this compound was tested against HepG2 liver cancer cells. The results indicated a significant increase in apoptosis rates when treated with this compound at IC50 concentrations . Flow cytometry analysis revealed alterations in cell cycle distribution, suggesting that the compound induces cell cycle arrest.

Case Study 2: Antimicrobial Screening

A comparative study evaluated the antimicrobial efficacy of several oxadiazole derivatives including this compound. It was found to possess superior antibacterial activity against Staphylococcus epidermidis compared to other tested compounds .

常见问题

Q. What are the standard synthetic protocols for preparing 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-thiol?

The synthesis typically involves cyclization and nucleophilic substitution reactions. A common approach includes:

- Reacting a hydrazide precursor with carbon disulfide under basic conditions to form the oxadiazole-thiol backbone.

- Introducing the 3,4-dimethoxyphenyl moiety via coupling or substitution reactions.

- Monitoring reaction progress using Thin-Layer Chromatography (TLC) and purifying the product via recrystallization (e.g., methanol or ethanol) . Characterization is performed using IR spectroscopy (to confirm thiol and oxadiazole groups) and (to verify substituent positioning) .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Essential techniques include:

- IR Spectroscopy : Identifies functional groups (e.g., S-H stretch at ~2500 cm, C=N/C-O stretches in oxadiazole).

- NMR Spectroscopy : resolves methoxy protons (δ ~3.8–4.0 ppm) and aromatic protons; confirms oxadiazole ring carbons.

- Elemental Analysis : Validates purity and stoichiometry.

- X-ray Crystallography (if crystalline): Resolves bond angles and molecular geometry .

Q. How is the biological activity of this compound evaluated in preliminary studies?

Initial screening involves:

- Antimicrobial Assays : Disk diffusion or broth microdilution against Gram-positive/negative bacteria and fungi.

- Anticancer Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC.

- Enzyme Inhibition : Fluorometric or colorimetric assays targeting enzymes like topoisomerase or kinase .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and selectivity?

Computational tools (e.g., quantum chemical calculations) predict optimal solvent, temperature, and catalyst combinations. For example:

Q. How should conflicting data on biological activity across studies be addressed?

Discrepancies may arise from assay conditions (e.g., pH, cell line variability) or compound purity. Mitigation strategies include:

- Reproducibility Checks : Repeating assays with standardized protocols.

- Purity Validation : HPLC or LC-MS to confirm >95% purity.

- Structural Analog Comparison : Testing derivatives to isolate substituent effects .

Q. What advanced techniques resolve the compound’s electronic and steric properties?

Q. How can structure-activity relationships (SAR) be systematically explored?

SAR studies involve:

- Synthetic Modifications : Varying substituents (e.g., replacing methoxy with ethoxy or halogens).

- Biological Profiling : Testing analogs against diverse biological targets.

- QSAR Modeling : Correlating substituent descriptors (e.g., Hammett constants) with activity trends .

Q. What strategies mitigate solubility limitations in biological assays?

- Co-solvents : Use DMSO (≤1% v/v) to enhance aqueous solubility.

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated thiol).

- Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles .

Q. How are mechanistic studies on enzyme inhibition conducted?

Q. What experimental controls are critical in pharmacological studies?

Include:

- Positive Controls : Known inhibitors (e.g., doxorubicin for cytotoxicity).

- Negative Controls : Vehicle (solvent-only) and untransfected cells.

- Statistical Validation : ANOVA or t-tests with p < 0.05 significance thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。